Isoerysenegalensein E

Übersicht

Beschreibung

Isoerysenegalensein E is a naturally occurring compound found in the plant species Erythrina lysistemon. It belongs to the class of prenylated isoflavones and exhibits significant biological activities, including anti-estrogenic and cytotoxic properties . This compound has garnered attention for its potential therapeutic applications, particularly in cancer research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Isoerysenegalensein E involves several steps, starting from the extraction of the natural product from Erythrina lysistemon. The compound can be isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC). The reaction conditions typically involve the use of organic solvents like chloroform, dichloromethane, and ethyl acetate .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of natural product extraction and purification. Large-scale extraction would involve the use of industrial-grade solvents and advanced chromatographic techniques to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Isoerysenegalensein E undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the prenylated positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities.

Wissenschaftliche Forschungsanwendungen

Isoerysenegalensein E has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying the reactivity of prenylated isoflavones.

Biology: this compound is used to investigate its anti-estrogenic and cytotoxic effects on cancer cells, particularly HL-60 cells

Medicine: The compound’s potential as an anti-cancer agent is being explored, with studies showing its ability to induce apoptosis through the activation of the caspase-9/caspase-3 pathway

Industry: While not widely used industrially, this compound’s unique properties make it a candidate for developing new therapeutic agents.

Wirkmechanismus

Isoerysenegalensein E exerts its effects primarily through its anti-estrogenic activity. It acts as an antagonist to estrogen receptors, similar to 4-hydroxytamoxifen . The compound induces apoptosis in cancer cells by activating the caspase-9/caspase-3 pathway, which is triggered by mitochondrial dysfunction . This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Vergleich Mit ähnlichen Verbindungen

Isoerysenegalensein E is unique among prenylated isoflavones due to its potent anti-estrogenic and cytotoxic activities. Similar compounds include:

Genistein: A non-prenylated isoflavone with estrogenic and anti-estrogenic properties.

Daidzein: Another non-prenylated isoflavone with similar biological activities.

6,8-Diprenylgenistein: A prenylated isoflavone with comparable anti-estrogenic activity.

This compound stands out due to its specific structural features, such as the presence of prenyl groups at the 6- and 8-positions on the A-ring, which contribute to its unique biological activities .

Biologische Aktivität

Isoerysenegalensein E is a prenylated isoflavone derived from Erythrina lysistemon, a member of the Fabaceae family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-diabetic research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its prenylated structure, which is crucial for its biological activity. The presence of prenyl groups enhances the lipophilicity and bioavailability of the compound, contributing to its efficacy in various biological assays.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study by Kwon et al. (2021) demonstrated that this compound showed bactericidal activity against Streptococcus iniae, with minimum inhibitory concentrations (MICs) ranging from 1.95 to 500 µg/mL depending on the extraction method used. The study highlighted that the prenylation of the isoflavone skeleton is critical for its antibacterial efficacy .

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 40 |

| 6,8-Diprenylgenistein | 40 |

| Control (no treatment) | N/A |

2. Anticancer Activity

This compound has also been studied for its cytotoxic effects on various cancer cell lines. Notably, it has shown potent antiproliferative effects against human leukemia cells (HL-60), inducing apoptosis with an IC50 value of approximately 1.7 ± 0.03 µM. This suggests a strong potential for further development as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 1.7 ± 0.03 |

| SiHa (cervical) | 0.7 ± 0.1 |

| SGC-7901 (gastric) | >100 |

3. Anti-Diabetic Activity

This compound was found to inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetes complications. Its effectiveness was compared to amino-guanidine, a known inhibitor, demonstrating superior inhibitory potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of hydroxyl groups in the isoflavone skeleton significantly enhances the inhibitory activity against various biological targets. Conversely, adding methoxy groups tends to diminish this activity .

Case Studies

Case studies have been instrumental in exploring the real-world applications of this compound's biological activities:

-

Case Study 1: Antimicrobial Application in Aquaculture

A recent case study investigated the use of this compound as an eco-friendly antibacterial agent against Streptococcus infections in aquaculture settings. The study optimized extraction conditions to maximize antibacterial activity while minimizing cytotoxicity to aquatic organisms . -

Case Study 2: Cancer Treatment Protocols

Another case study focused on incorporating this compound into treatment protocols for leukemia patients, assessing its effectiveness alongside conventional chemotherapy agents. Preliminary results indicated enhanced cytotoxicity and improved patient outcomes when combined with standard treatments.

Eigenschaften

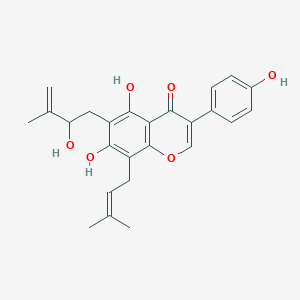

IUPAC Name |

5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-10-17-22(28)18(11-20(27)14(3)4)23(29)21-24(30)19(12-31-25(17)21)15-6-8-16(26)9-7-15/h5-9,12,20,26-29H,3,10-11H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYBVRYBSLBMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)CC(C(=C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Isoerysenegalensein E, and what are its downstream effects?

A: this compound exhibits anti-estrogenic activity, likely through a mechanism that does not involve direct competition with 17β-estradiol for binding to the estrogen receptor (ER). [] While its exact mechanism remains unclear, research suggests it may involve interactions with other ER-mediated pathways or downstream signaling events. [] One study demonstrated that this compound induced apoptosis in human leukemia HL-60 cells via activation of the caspase-9/caspase-3 pathway, suggesting a potential role in mitochondrial dysfunction. []

Q2: What are the key structural features of this compound that contribute to its anti-estrogenic activity?

A: Structure-activity relationship studies indicate that several structural features are crucial for the anti-estrogenic activity of this compound. These include prenyl groups at the 6- and 8-positions of the A-ring, a hydroxyl group on either the 6-prenyl moiety or the B-ring (catechol form), and the absence of both A-ring cyclization with the prenyl group and hydroxylation on the 8-prenyl group of the A-ring. [] These findings highlight the importance of specific prenylation patterns and hydroxyl group positioning for potent antagonistic activity.

Q3: How does this compound compare to other known anti-estrogenic compounds, such as 4-hydroxytamoxifen, in terms of potency?

A: Research suggests that this compound exhibits potent anti-estrogenic activity comparable to 4-hydroxytamoxifen, a well-established ER antagonist. [] This finding underscores the potential of this compound as a lead compound for developing novel anti-estrogenic therapies.

Q4: What are the primary sources of this compound?

A: this compound has been isolated from several plant sources, including Millettia pachycarpa, Erythrina variegata, and Millettia taiwaniana. [, , , ] These plants represent potential sustainable sources for the production and further investigation of this bioactive compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.